2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole is a chemical compound characterized by its unique structure, which includes an indazole core substituted with a dioxaborolane moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the dioxaborolane group enhances its properties, making it suitable for various synthetic pathways and biological interactions.
Research indicates that compounds containing indazole structures often exhibit significant biological activities. For 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole:
The synthesis of 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole typically involves:
The unique structure of this compound allows it to be utilized in various fields:
Interaction studies have shown that 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole interacts with several biological targets:
Several compounds share structural similarities with 2,6-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole. Here’s a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity | Unique Features |
---|---|---|---|
4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-indazole | 885618-33-7 | 0.92 | Different substitution pattern on the indazole ring |
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine | 953411-16-0 | 0.90 | Contains an amine group that may alter biological activity |
1-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 1256359-09-7 | 0.90 | Methyl substitution at the 1-position affects sterics and electronics |
1H-Indazol-6-yl-6-boronic acid | 885068-10-0 | 0.76 | Lacks the dioxaborolane structure; different reactivity profile |
(4-Methyl-1H-indazol-5-yl)boronic acid | 1245816-09-4 | 0.76 | Boronic acid functionality; different applications in cross-coupling |
The presence of the dioxaborolane group distinguishes this compound from others by enhancing its stability and reactivity in synthetic applications while providing unique biological properties that warrant further investigation.